3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethylphenyl group, a chlorine atom, and an ethylsulfanyl group The carboxylate group at the 4-position of the pyrimidine ring further adds to its chemical complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the 3,4-dimethylphenyl group, the chlorine atom, and the ethylsulfanyl group. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen derivative.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
- 3,4-Dimethylphenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate
Uniqueness
3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C15H15ClN2O2S |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H15ClN2O2S/c1-4-21-15-17-8-12(16)13(18-15)14(19)20-11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3 |
InChI Key |
DKKSINYXNIKSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)OC2=CC(=C(C=C2)C)C)Cl |
Origin of Product |
United States |
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